Ac-Endothelin-1 (16-21), human acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

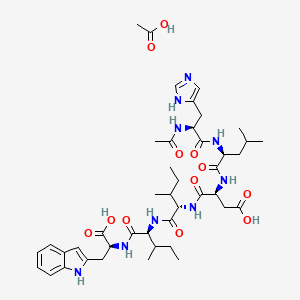

Ac-Endothelin-1 (16-21), Humanacetat ist ein Peptid, das zur Endothelin-Familie gehört. Diese Verbindung hat sich gezeigt, dass sie eine Vielzahl von biologischen Aktivitäten sowohl in vaskulären als auch in nicht-vaskulären Geweben aufweist, darunter das Herz, die Niere und das zentrale Nervensystem. Die Summenformel von Ac-Endothelin-1 (16-21), Humanacetat ist C43H63N9O12, und es hat ein Molekulargewicht von 898,01.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ac-Endothelin-1 (16-21), Humanacetat beinhaltet typischerweise die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wird.

Abspaltung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ac-Endothelin-1 (16-21), Humanacetat folgt ähnlichen Prinzipien wie die Laborsynthese, aber in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig verwendet, um die Effizienz und Konsistenz zu erhöhen. Die Reinigung wird typischerweise durch Hochleistungsflüssigkeitschromatographie (HPLC) erreicht, um eine hohe Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ac-Endothelin-1 (16-21), Humanacetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Methioninresten oder anderen empfindlichen Aminosäuren auftreten.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um Analoga zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte, reduzierte oder substituierte Analoga von Ac-Endothelin-1 (16-21), Humanacetat.

Wissenschaftliche Forschungsanwendungen

Ac-Endothelin-1 (16-21), Humanacetat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht auf seine Rolle in verschiedenen biologischen Prozessen, darunter Vasokonstriktion und Zellsignalisierung.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen, Bluthochdruck und Nierenerkrankungen.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt.

Wirkmechanismus

Ac-Endothelin-1 (16-21), Humanacetat übt seine Wirkungen in erster Linie durch die Bindung an Endothelin-Rezeptoren aus, insbesondere die ETA- und ETB-Rezeptoren. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die verschiedene physiologische Reaktionen vermitteln, darunter Vasokonstriktion, Zellproliferation und Entzündung. Die Bindung von Ac-Endothelin-1 (16-21), Humanacetat an diese Rezeptoren aktiviert intrazelluläre Signalwege, was zu den beobachteten biologischen Effekten führt .

Wirkmechanismus

Ac-Endothelin-1 (16-21), human acetate exerts its effects primarily through binding to endothelin receptors, specifically the ETA and ETB receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction, cell proliferation, and inflammation. The binding of this compound to these receptors activates intracellular signaling pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Endothelin-1: Das vollständige Peptid mit ähnlichen biologischen Aktivitäten.

Endothelin-2: Ein weiteres Mitglied der Endothelin-Familie mit geringfügigen Variationen in der Aminosäuresequenz.

Endothelin-3: Ein Peptid mit unterschiedlichen biologischen Funktionen im Vergleich zu Endothelin-1 und Endothelin-2.

Einzigartigkeit

Ac-Endothelin-1 (16-21), Humanacetat ist einzigartig aufgrund seiner spezifischen Sequenz und Acetylierung, die im Vergleich zu anderen Endothelin-Peptiden unterschiedliche biologische Eigenschaften und Rezeptorselektivität verleihen kann .

Eigenschaften

Molekularformel |

C43H63N9O12 |

|---|---|

Molekulargewicht |

898.0 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-2-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;acetic acid |

InChI |

InChI=1S/C41H59N9O10.C2H4O2/c1-8-22(5)34(39(57)48-32(41(59)60)16-26-15-25-12-10-11-13-28(25)45-26)50-40(58)35(23(6)9-2)49-38(56)31(18-33(52)53)47-36(54)29(14-21(3)4)46-37(55)30(44-24(7)51)17-27-19-42-20-43-27;1-2(3)4/h10-13,15,19-23,29-32,34-35,45H,8-9,14,16-18H2,1-7H3,(H,42,43)(H,44,51)(H,46,55)(H,47,54)(H,48,57)(H,49,56)(H,50,58)(H,52,53)(H,59,60);1H3,(H,3,4)/t22?,23?,29-,30-,31-,32-,34-,35-;/m0./s1 |

InChI-Schlüssel |

HJZVMEHOYBSLPJ-VVSNPWDASA-N |

Isomerische SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CC2=CC=CC=C2N1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)C.CC(=O)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC2=CC=CC=C2N1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.